molecular formula C6H15NOS B15261146 Imino(methyl)(2-methylbutyl)-lambda6-sulfanone

Imino(methyl)(2-methylbutyl)-lambda6-sulfanone

Cat. No.: B15261146
M. Wt: 149.26 g/mol
InChI Key: PERMLEDWPFSKNI-UHFFFAOYSA-N
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Description

Imino(methyl)(2-methylbutyl)-lambda6-sulfanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imino group, a methyl group, and a 2-methylbutyl group attached to a lambda6-sulfanone core. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(2-methylbutyl)-lambda6-sulfanone typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a sulfanone derivative with an imino compound in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(2-methylbutyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions typically result in the replacement of the imino group with the nucleophile.

Scientific Research Applications

Imino(methyl)(2-methylbutyl)-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Imino(methyl)(2-methylbutyl)-lambda6-sulfanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the sulfanone core can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: These compounds share a sulfur-containing heterocyclic structure and exhibit diverse biological activities.

    Indoles: Known for their aromaticity and biological significance, indoles are structurally different but share some reactivity patterns.

    Imidazoles: These heterocycles are important in pharmaceuticals and share some synthetic routes with Imino(methyl)(2-methylbutyl)-lambda6-sulfanone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C6H15NOS

Molecular Weight

149.26 g/mol

IUPAC Name

imino-methyl-(2-methylbutyl)-oxo-λ6-sulfane

InChI

InChI=1S/C6H15NOS/c1-4-6(2)5-9(3,7)8/h6-7H,4-5H2,1-3H3

InChI Key

PERMLEDWPFSKNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CS(=N)(=O)C

Origin of Product

United States

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